4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one
Overview
Description
4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a nitro group, and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one typically involves the reaction of 5-bromo-3-nitropyridine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the dehalogenated compound.
Substitution: The major products are the substituted derivatives with various functional groups.
Scientific Research Applications
4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-5-nitropyridin-2-yl)morpholine
- 4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine
Uniqueness
4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds. The combination of the bromine and nitro groups with the piperazine ring enhances its potential for various applications in scientific research.
Properties
IUPAC Name |
4-(5-bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O3/c1-13-2-3-14(6-9(13)16)10-8(15(17)18)4-7(11)5-12-10/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOCIWDFWMCLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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